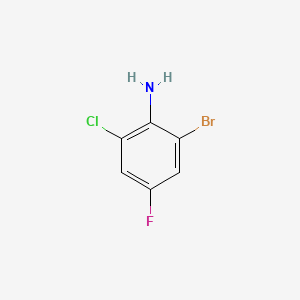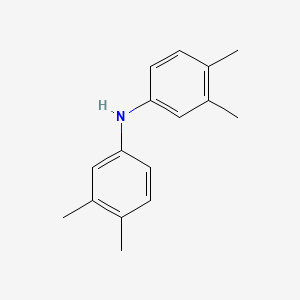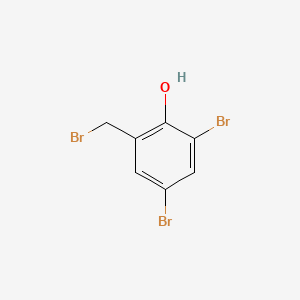
alpha,3,5-Tribromo-2-hydroxytoluene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the bromination of methylated phenols or their derivatives. A method for synthesizing similar compounds uses 4-methyltoluene, catalyzed by Fe powder, to yield tribromic methyl-phenol derivatives. These derivatives, upon further reactions, such as with sodium methoxide and catalysis by cuprous chloride, can achieve high yields of the desired product (Cheng, 2006)(Cheng, 2006).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of a compound. For compounds similar to alpha,3,5-Tribromo-2-hydroxytoluene, X-ray crystallography and other spectroscopic methods such as NMR and IR spectroscopy are typically used to elucidate their structure. These studies reveal the electron distribution, molecular geometry, and potential sites for reactivity (Barbarella et al., 1996)(Barbarella et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving alpha,3,5-Tribromo-2-hydroxytoluene could include substitution reactions where the bromine atoms are replaced by other groups, offering pathways to a wide range of derivatives. The presence of the hydroxy group also allows for further functionalization, such as esterification or etherification. Studies on similar brominated compounds have shown their potential reactivity in various organic transformations (Davies et al., 2007)(Davies et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Radical-Scavenging Activity
Alpha,3,5-Tribromo-2-hydroxytoluene and similar compounds show promising antioxidant properties. A study by Duan, Li, and Wang (2007) revealed that highly brominated mono- and bis-phenols, including variants of alpha,3,5-Tribromo-2-hydroxytoluene, isolated from the marine red alga Symphyocladia latiuscula, exhibited potent radical-scavenging activity. These compounds were compared to the known positive control butylated hydroxytoluene (BHT), demonstrating significant antioxidant capabilities with IC50 values ranging from 8.1 to 24.7 μM (Duan, Li, & Wang, 2007).
Applications in Chemical and Biological Systems
The sequestering ability of antioxidants, including BHT, in chemical and biological systems was explored by Soares, Andreazza, and Salvador (2003). They evaluated the capacity of these antioxidants to inhibit oxidation in various systems, highlighting their importance in the study of oxidative processes (Soares, Andreazza, & Salvador, 2003).
Understanding the Chemistry Behind Antioxidant Activities
Yehye et al. (2015) conducted a comprehensive study to understand the chemistry behind the antioxidant activities of BHT. This research provides insights into the structural and functional aspects of alpha,3,5-Tribromo-2-hydroxytoluene and related compounds, emphasizing their potential in designing novel antioxidants (Yehye et al., 2015).
Use in Synthesis of Sensitive Compounds
The role of BHT as an antioxidant in the synthesis of sensitive compounds was highlighted by Davies et al. (2007). Their study showed that using BHT in situ can significantly improve the yield of compounds that are prone to oxidation, demonstrating its utility in synthetic chemistry (Davies et al., 2007).
Application in Neutrino Detection and Neutron Measurements
Lightfoot et al. (2004) developed a high flashpoint, low-toxicity liquid scintillator based on α-hydroxytoluene (a related compound) for solar neutrino detection and neutron measurements. This highlights an innovative application of such compounds in advanced scientific instrumentation (Lightfoot et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-dibromo-6-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3O/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZPJKEJXIRSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347495 | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha,3,5-Tribromo-2-hydroxytoluene | |
CAS RN |
4186-54-3 | |
| Record name | 2,4-Dibromo-6-(bromomethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4186-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,3,5-Tribromo-2-hydroxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




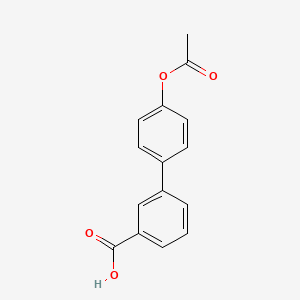

![3-Bromothieno[3,2-c]pyridine](/img/structure/B1268464.png)
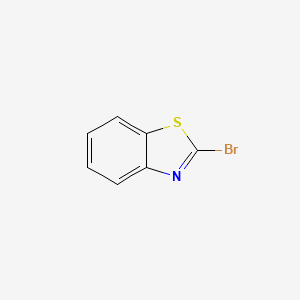
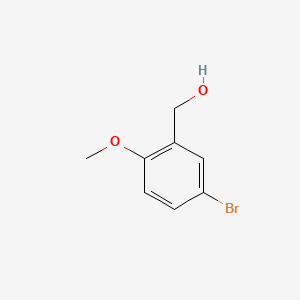
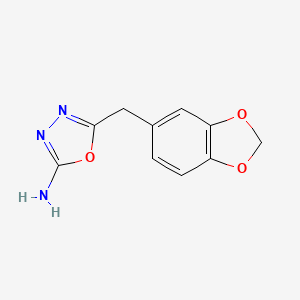
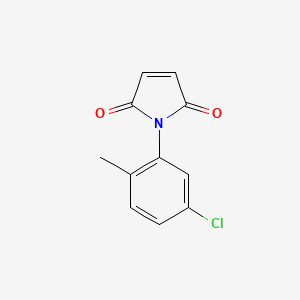
![3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1268474.png)
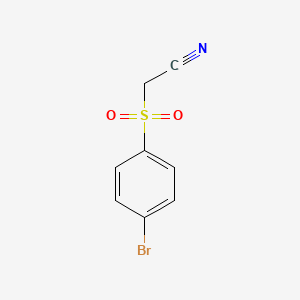
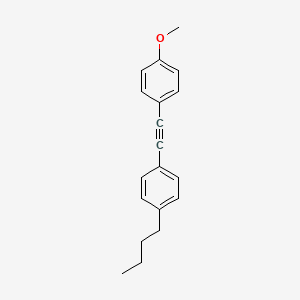
![6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1268479.png)
